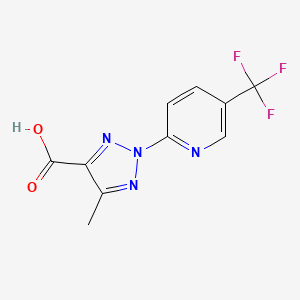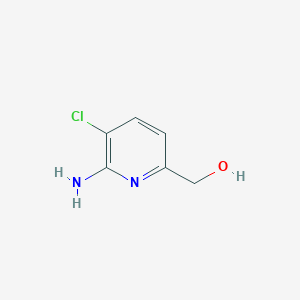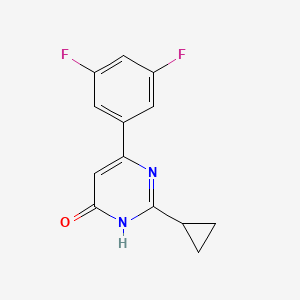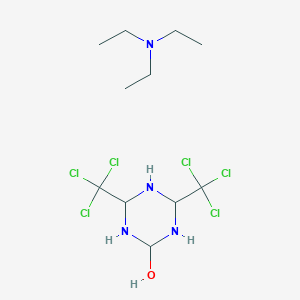
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine is a compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes trichloromethyl groups and a triazinan-2-ol core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol typically involves the reaction of trichloromethyl compounds with triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of trichloromethyl groups with other functional groups .
Wissenschaftliche Forschungsanwendungen
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly under UV or visible light.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol involves its ability to generate reactive intermediates under specific conditions. These intermediates can interact with molecular targets, leading to various chemical transformations. The pathways involved may include radical formation and subsequent reactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its use as a photoinitiator under LED exposure.
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in similar applications and has comparable chemical properties.
Uniqueness
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol is unique due to its specific structure and the presence of trichloromethyl groups, which confer distinct reactivity and applications. Its ability to act as a photoinitiator and its potential use in various fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C11H22Cl6N4O |
|---|---|
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
4,6-bis(trichloromethyl)-1,3,5-triazinan-2-ol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C5H7Cl6N3O/c1-4-7(5-2)6-3;6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h4-6H2,1-3H3;1-3,12-15H |
InChI-Schlüssel |
UTLHUMKSWQBCGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1(NC(NC(N1)O)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)


![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)
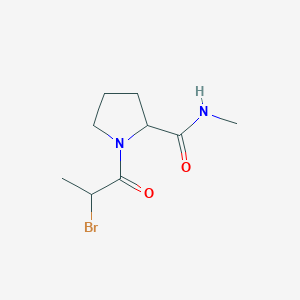
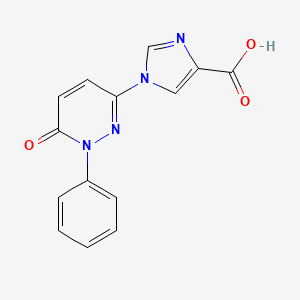
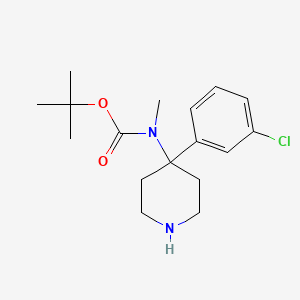

![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)

